5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine: is a chemical compound belonging to the benzofuran class.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: The compound’s unique properties make it valuable in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the methoxy group, resulting in different biological activities.
5-Methyl-2-benzofuran-1,3-dione: Another benzofuran derivative with distinct chemical properties and applications.
Benzofuro[3,2-b]indole: A more complex benzofuran derivative with additional fused rings, leading to unique biological activities.
Uniqueness: 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group and the amine functionality enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO2/c1-6-10(11)8-5-7(12-2)3-4-9(8)13-6/h3-6,10H,11H2,1-2H3 |
InChI Key |
AAGRGNQRGOMKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=CC(=C2)OC)N |
Origin of Product |
United States |
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